4,4,4-Trifluoro-2-phenylbutanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIQZQVZMGICPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266280 | |
| Record name | α-(2,2,2-Trifluoroethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073477-18-5 | |
| Record name | α-(2,2,2-Trifluoroethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073477-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2,2,2-Trifluoroethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-phenylbutanoic acid typically involves the reaction of 4,4,4-trifluoro-2-phenylbutanone with a suitable oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the ketone to the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-2-phenylbutanoic acid may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohols or aldehydes.
Substitution: New compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
TFPBA serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature allows for the development of new compounds with enhanced properties.
Biology
Research has focused on TFPBA's interactions with biomolecules:
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : TFPBA has been identified as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of this enzyme can lead to increased insulin secretion, making TFPBA a candidate for diabetes management therapies.
- Antioxidant Properties : Preliminary studies indicate that TFPBA exhibits antioxidant activity, which may protect against oxidative stress-related conditions.
Medicine
TFPBA is being explored for its potential therapeutic applications:
- Diabetes Management : In animal models, TFPBA administration resulted in significant reductions in blood glucose levels due to DPP-IV inhibition.
- Neuroprotection : Studies have suggested that TFPBA may reduce neuronal apoptosis and improve cognitive function in models of neurodegeneration.
Industry
The compound is utilized in producing specialty chemicals and materials due to its unique properties derived from the trifluoromethyl group.
Case Studies
-
Diabetes Management Study :
- In diabetic rats treated with TFPBA, significant reductions in blood glucose levels were observed compared to control groups. This effect was attributed to DPP-IV inhibition.
-
Neuroprotection Study :
- A study investigating TFPBA's neuroprotective effects indicated that it could reduce neuronal apoptosis and enhance cognitive function in treated models.
Research Findings
Recent studies have focused on synthesizing derivatives of TFPBA to enhance its biological activity and selectivity. Modifications to the phenyl ring or butanoic acid moiety are being explored for their effects on DPP-IV inhibition potency.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the trifluorobutanoic acid core but differ in substituents, leading to variations in properties and applications:
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic Acid
- Structure : Differs by a para-trifluoromethyl group on the phenyl ring.
- Key Properties: Molecular weight: 286.17 g/mol (vs. ~206 g/mol for the parent compound, estimated). Enhanced lipophilicity and electron-withdrawing effects due to the additional CF₃ group. Potential applications: Increased metabolic stability in drug design compared to non-fluorinated analogs .
(S)-2-Amino-4,4,4-trifluorobutanoic Acid
- Structure: Replaces the phenyl group with an amino (-NH₂) group.
- Key Properties: Chiral center enables use in asymmetric synthesis (e.g., peptidomimetics or enzyme inhibitors). Higher solubility in polar solvents due to the amino group’s hydrophilicity. Demonstrated preparative methods via asymmetric synthesis .
4,4,4-Trifluoro-2,2-dimethylbutanoic Acid
- Structure : Features two methyl groups at the α-position instead of a phenyl ring.
- Key Properties :
4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Structure: Includes a carbamate-protected amino group and a methyl branch.
- Key Properties :
Comparative Analysis Table
*Estimated based on structural similarity.
Key Research Findings
- Electronic Effects : Trifluoromethyl groups enhance acidity (pKa reduction) and metabolic stability. For example, the para-CF₃ substitution in ’s compound likely increases acidity compared to the parent phenyl derivative .
- Steric Influence: α-Substituents like methyl () or Boc-protected amino groups () alter reactivity. Methyl groups hinder nucleophilic attacks, while bulky groups like Boc require tailored deprotection strategies .
- Synthetic Accessibility: Asymmetric synthesis methods (e.g., ) enable enantioselective production of amino analogs, whereas aromatic derivatives may rely on cross-coupling or Friedel-Crafts reactions .
Biological Activity
4,4,4-Trifluoro-2-phenylbutanoic acid (TFPBA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TFPBA is characterized by the presence of a trifluoromethyl group and a phenyl ring attached to a butanoic acid backbone. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This structural feature is crucial for its biological activity.
The biological activity of TFPBA primarily stems from its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism and incretin hormone regulation. Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control, making TFPBA a candidate for therapeutic applications in diabetes management .
Table 1: Comparison of TFPBA with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4,4,4-Trifluoro-2-phenylbutanoic acid | Trifluoromethyl group + phenyl ring | Potent DPP-IV inhibitor; lipophilic |
| 3-Amino-4-fluorobutanoic Acid | Fluorine at beta position; lacks trifluoromethyl group | Less potent DPP-IV inhibition compared to TFPBA |
| Phenylalanine | Aromatic side chain; no trifluoromethyl group | Essential amino acid; involved in protein synthesis |
Biological Activities
Research has shown that TFPBA exhibits several biological activities:
- DPP-IV Inhibition : Studies indicate that TFPBA effectively inhibits DPP-IV, leading to enhanced insulin secretion and improved glycemic control in animal models .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that TFPBA may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms .
Case Studies
Several case studies have highlighted the potential therapeutic applications of TFPBA:
- Diabetes Management : In a study involving diabetic rats, administration of TFPBA resulted in significant reductions in blood glucose levels compared to control groups. This effect was attributed to the inhibition of DPP-IV activity.
- Neuroprotection : Another study explored the neuroprotective effects of TFPBA in models of neurodegeneration. The results indicated that TFPBA could reduce neuronal apoptosis and improve cognitive function in treated animals .
Research Findings
Recent research has focused on synthesizing derivatives of TFPBA to enhance its biological activity and selectivity. For instance, modifications to the phenyl ring or the butanoic acid moiety have been investigated for their effects on DPP-IV inhibition potency. These studies aim to develop more effective therapeutic agents based on the TFPBA scaffold .
Table 2: Summary of Research Findings on TFPBA
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
